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sodium;3-hydroxy(1,2,3-13C3)propanoate

Metabolic Flux Analysis 13C-MFA Gluconeogenesis

Sodium 3-hydroxy(1,2,3-13C3)propanoate, also designated as sodium L-lactate-13C3 or [U-13C3]lactate sodium salt, is a stable isotope-labeled analog of sodium L-lactate in which all three carbon atoms of the lactate backbone are uniformly substituted with carbon-13 (13C). This compound, with CAS registry number 201595-71-3 and molecular formula 13C3H5NaO3, is commercially available as a solution (typically 45–55% w/w in H2O) with an isotopic enrichment specification of ≥99 atom% 13C and chemical purity ≥98% (chiral purity ≥98% by HPLC).

Molecular Formula C3H5NaO3
Molecular Weight 115.038 g/mol
Cat. No. B13846014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-hydroxy(1,2,3-13C3)propanoate
Molecular FormulaC3H5NaO3
Molecular Weight115.038 g/mol
Structural Identifiers
SMILESC(CO)C(=O)[O-].[Na+]
InChIInChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1;
InChIKeyAVXDKPABPXSLIZ-HCULJTSZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Hydroxy(1,2,3-13C3)Propanoate: A Fully Carbon-13 Labeled Lactate Tracer for Quantitative Metabolic Flux Analysis and In Vivo Imaging


Sodium 3-hydroxy(1,2,3-13C3)propanoate, also designated as sodium L-lactate-13C3 or [U-13C3]lactate sodium salt, is a stable isotope-labeled analog of sodium L-lactate in which all three carbon atoms of the lactate backbone are uniformly substituted with carbon-13 (13C) . This compound, with CAS registry number 201595-71-3 and molecular formula 13C3H5NaO3, is commercially available as a solution (typically 45–55% w/w in H2O) with an isotopic enrichment specification of ≥99 atom% 13C and chemical purity ≥98% (chiral purity ≥98% by HPLC) . As a uniformly 13C-labeled metabolic tracer, it enables precise tracking of lactate carbon flux through glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and associated biosynthetic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Why Sodium 3-Hydroxy(1,2,3-13C3)Propanoate Cannot Be Interchanged with Other 13C-Labeled Lactate Tracers or Unlabeled Analogs


Substitution of sodium 3-hydroxy(1,2,3-13C3)propanoate with alternative lactate tracers—such as singly labeled [1-13C]lactate, [3-13C]lactate, or unlabeled sodium lactate—is scientifically unjustified due to fundamental differences in isotopic labeling density, metabolic isotopomer resolution, and analytical sensitivity. The uniform 13C3 labeling pattern produces a +3 Dalton mass shift in mass spectrometry, enabling unambiguous differentiation of fully labeled lactate carbons from endogenous unlabeled lactate pools and natural isotopic abundance background [1]. In contrast, single-site 13C labeling (e.g., [1-13C]lactate) yields only a +1 mass shift and limited isotopomer information, restricting its utility in flux analysis where pathway branching must be resolved [2]. Furthermore, the shorter spin-lattice relaxation time (T1) of [1-13C]lactate relative to [1-13C]pyruvate reduces hyperpolarized signal lifetime, presenting a different experimental constraint than 13C3-labeled tracers used in steady-state NMR or GC-MS workflows [3]. These distinct labeling characteristics directly impact the accuracy of metabolic flux quantitation, the feasibility of tracer recycling correction, and the statistical power of isotope tracing experiments.

Quantitative Differentiation Evidence: Sodium 3-Hydroxy(1,2,3-13C3)Propanoate Versus Alternative Lactate Tracers


Uniform 13C3 Labeling Enables Complete Carbon Backbone Tracing in Metabolic Flux Analysis Versus Site-Specific 13C1-Labeled Lactate

Sodium 3-hydroxy(1,2,3-13C3)propanoate provides a +3 Dalton mass shift (M+3 isotopomer) in mass spectrometry, allowing simultaneous tracking of all three lactate-derived carbons through metabolic networks. This enables precise quantification of gluconeogenic flux, TCA cycle anaplerosis, and pyruvate cycling without the isotopomer ambiguities inherent in singly labeled tracers [1]. In contrast, [3-13C]lactate—the comparator used in PINTA methodology—yields only a +1 mass shift and requires combined NMR/GC-MS analysis with mathematical deconvolution to resolve positional isotopomer distributions, which introduces additional modeling assumptions and potential error [2].

Metabolic Flux Analysis 13C-MFA Gluconeogenesis TCA Cycle

Isotopic Enrichment ≥99 Atom% 13C Achieves 2-3 Orders of Magnitude Greater Signal-to-Background Ratio in LC-MS/MS Quantitation

Commercial sodium L-lactate-13C3 solution is specified at ≥99 atom% 13C isotopic enrichment, corresponding to ≤1% residual 12C contamination . This high enrichment enables its use as an internal standard for quantitative LC-MS/MS determination of blood lactate and pyruvate with minimal isotopic crosstalk and a dynamic range exceeding three orders of magnitude . In comparison, typical research-grade [1-13C]lactate products offer enrichment specifications of 99 atom% 13C at a single position only, resulting in higher background from naturally abundant 13C at unlabeled positions (approximately 1.1% per carbon) and reduced signal-to-noise in multiplexed assays .

LC-MS/MS Internal Standard Quantitative Metabolomics Isotopic Dilution

13C3-Lactate Enables Direct Quantification of Gluconeogenic Flux via M+3 Isotopomer Distribution Analysis Not Possible with [1-13C]Lactate

Infusion of [U-13C3]lactate in fasted mice enables regression of hepatic gluconeogenic fluxes using M+3 isotopomer distribution data from glucose and TCA cycle intermediates. The generation of [1,2,3-13C3]triose-P (M+3) from [13C3]lactate via gluconeogenesis provides a direct quantitative measure of lactate-to-glucose carbon flux that is mathematically independent of peripheral tracer recycling assumptions [1]. In contrast, [3-13C]lactate—used in PINTA methodology—requires combined analysis of positional NMR isotopomers and GC-MS data with multiple equilibrium assumptions, which has been shown to overestimate VPC flux by up to 40% when peripheral recycling is not adequately modeled [1][2].

Gluconeogenesis Hepatic Metabolism Isotopomer Distribution 13C-MFA

13C3-Lactate Enables Direct NMR Detection of Lactate-Derived Histone Acetylation Carbons via 2D HSQC in Cellular Epigenetic Studies

When PANC-1 cells are treated with 10 mM 13C3-lactate, the resulting 1H-13C 2D HSQC NMR spectrum reveals distinct acetyl signals from N-acetyl compounds, directly demonstrating the incorporation of lactate-derived carbons into histone acetylation [1]. This experiment relies on the uniform 13C3 labeling to produce a characteristic cross-peak pattern that is unambiguously distinguishable from natural abundance 13C background. In contrast, [1-13C]lactate or [3-13C]lactate would produce only a single labeled position, yielding incomplete information on which specific lactate carbon is incorporated into acetyl groups and limiting the ability to trace carbon fate in this non-canonical lactate metabolic pathway [1].

Epigenetics Histone Acetylation NMR Spectroscopy Cellular Metabolism

Natural Abundance of M+3 Lactyl Ion is Only 0.4% in Negative Chemical Ionization GC-MS, Enabling Sub-0.1% Deuterium Enrichment Measurements

When [U-13C3]lactate is used as a derivatization target in negative chemical ionization GC-MS assays for deuterium enrichment measurement on glucose C2, the natural abundance background of the [U-13C3]lactyl ion is only 0.4% [1]. This extremely low background enables measurement of 2H enrichment down to 0.1% with high precision, a sensitivity threshold not achievable with unlabeled lactate or singly labeled 13C-lactate due to higher natural isotopic abundance interference (typically 1–3% for M+1 ions) [1]. This property makes sodium 3-hydroxy(1,2,3-13C3)propanoate uniquely suited for low-enrichment deuterium tracing experiments in gluconeogenesis studies.

GC-MS Deuterium Tracing Negative Chemical Ionization Gluconeogenesis

13C3-Lactate Avoids the Metabolic Perturbation Associated with [13C3]Propionate Tracer Methods in Hepatic Flux Studies

The [13C3]propionate tracer method for assessing hepatic mitochondrial fluxes has a documented disadvantage: propionate administration generates high concentrations of propionyl-CoA, which can alter hepatic mitochondrial metabolism through anaplerotic flux perturbation and CoA sequestration [1]. In contrast, [13C3]lactate serves as an alternative tracer that does not produce supraphysiological propionyl-CoA concentrations and thus measures VCS and VPC fluxes with minimal perturbation of the hepatic metabolic steady-state [1]. This differential was a key motivation for developing the PINTA method using [3-13C]lactate, and the same advantage extends to [13C3]lactate for studies requiring higher isotopomer resolution [1].

Hepatic Metabolism Mitochondrial Flux Tracer Selection NAFLD

Recommended Application Scenarios for Sodium 3-Hydroxy(1,2,3-13C3)Propanoate in Metabolic Research and Clinical Assay Development


Quantitative Metabolic Flux Analysis (13C-MFA) of Hepatic Gluconeogenesis and TCA Cycle Anaplerosis

Researchers should select sodium 3-hydroxy(1,2,3-13C3)propanoate for in vivo metabolic flux analysis when accurate quantification of hepatic gluconeogenic flux (VPC) and TCA cycle flux (VCS) is required without the confounding effects of peripheral tracer recycling. The M+3 isotopomer data generated by this uniformly labeled tracer enables direct regression of flux estimates that are more robust to recycling assumptions compared to single-site 13C-labeled lactate alternatives [1]. This application is particularly relevant for studies of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and mitochondrial metabolism where precise flux measurements are essential for mechanistic understanding and therapeutic evaluation.

LC-MS/MS Internal Standard for Absolute Quantitation of Lactate and Pyruvate in Clinical Metabolomics

Sodium L-lactate-13C3 solution (≥99 atom% 13C) is the preferred internal standard for quantitative LC-MS/MS assays of blood lactate and pyruvate using dried blood spot sampling [1]. The high isotopic enrichment and +3 Dalton mass shift provide excellent resolution from endogenous unlabeled analytes, enabling precise quantitation across a wide dynamic range with minimal isotopic crosstalk. This application supports clinical metabolomics, newborn screening for metabolic disorders, and pharmacokinetic studies where accurate lactate measurements are critical biomarkers of metabolic state and drug response.

Cellular Epigenetic Tracing of Lactate-Derived Histone Acetylation via 2D HSQC NMR

For investigators studying the non-canonical role of lactate in epigenetic regulation—specifically the incorporation of lactate-derived carbons into histone acetylation and lactylation—sodium 3-hydroxy(1,2,3-13C3)propanoate is the tracer of choice [1]. The uniform 13C3 labeling produces characteristic 1H-13C HSQC NMR cross-peaks that allow unambiguous assignment of which specific lactate carbon is incorporated into acetyl groups and other N-acetyl compounds. Single-site 13C-labeled lactate tracers cannot provide this complete carbon fate information, making the 13C3-labeled compound essential for mechanistic studies in this emerging field.

Low-Enrichment Deuterium Tracing in Gluconeogenesis Studies Using Negative Chemical Ionization GC-MS

When measuring low-level 2H enrichment on glucose C2 in gluconeogenesis studies, [U-13C3]lactate is uniquely suited as a derivatization target due to its exceptionally low natural abundance background of only 0.4% for the [U-13C3]lactyl ion in negative chemical ionization GC-MS [1]. This property enables detection of 2H enrichments as low as 0.1%, which is essential for accurate quantification of small flux changes in physiological studies where enrichment levels are inherently low. Alternative unlabeled or singly labeled lactate derivatives cannot achieve this sensitivity due to higher natural isotopic background interference.

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